4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid
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Overview
Description
4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is known for its potential biological activities and is often studied for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of key intermediates through reactions such as glycosylation, oxidation, and esterification. The reaction conditions vary depending on the specific synthetic pathway, but they generally require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of 4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4)]-alpha-L-arabinopyranosyl)oxy]-27-hydroxy-olean-12-en-28-oic acid include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar core structure but differ in their functional groups and side chains.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific glycosylation pattern, for example, may enhance its solubility, stability, or bioavailability compared to other triterpenoids.
Properties
IUPAC Name |
6a-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-44(6)27(43(29,4)5)10-13-45(7)28(44)9-8-23-24-18-42(2,3)14-15-46(24,41(57)58)16-17-47(23,45)21-49/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLYDFRRIHVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)CO)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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